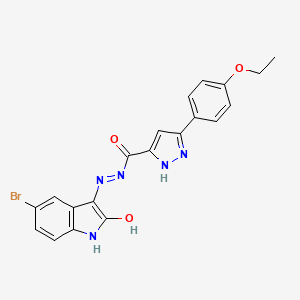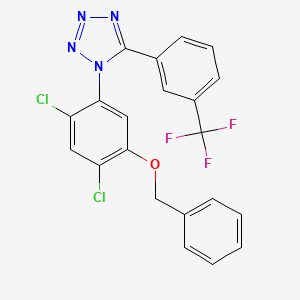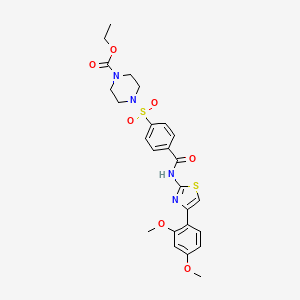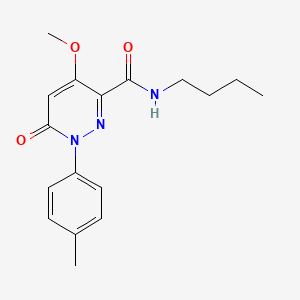
3-fluoro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide is a synthetic organic compound characterized by the presence of a fluorine atom, a benzamide group, and an isoindoline-1,3-dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide typically involves the reaction of 4-fluorobenzohydrazide with phthalic anhydride in the presence of acetic acid . The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions generally include heating the mixture to facilitate the formation of the isoindoline-1,3-dione ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-fluoro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl groups in the isoindoline-1,3-dione moiety can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
3-fluoro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique chemical properties make it a candidate for use in the development of novel materials, such as polymers or photochromic materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving fluorinated aromatic compounds.
Mecanismo De Acción
The mechanism of action of 3-fluoro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors, while the isoindoline-1,3-dione moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide
- N-(2-methyl-1,3-dioxoisoindolin-4-yl)-4-chlorobenzamide
- N-(2-methyl-1,3-dioxoisoindolin-4-yl)-4-methylbenzamide
Uniqueness
3-fluoro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
3-fluoro-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O3/c1-19-15(21)11-6-3-7-12(13(11)16(19)22)18-14(20)9-4-2-5-10(17)8-9/h2-8H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHHBMMDBREYIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2629968.png)
![7-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B2629969.png)
![1-[(2-Chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2629972.png)
![N-[cyano(thiophen-3-yl)methyl]-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide](/img/structure/B2629973.png)

![ethyl 4-(2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2629975.png)
![4-({[(tert-butoxy)carbonyl]amino}methyl)-5,5-dimethyl-1,1-dioxo-1lambda6-thiolane-2-carboxylic acid](/img/structure/B2629976.png)
![11-[4-(dimethylamino)phenyl]-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2629980.png)


![N-(2-chlorobenzyl)-2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)


